![molecular formula C11H11BrN2O2 B1277872 4-Bromo-L-tryptophan CAS No. 52448-16-5](/img/structure/B1277872.png)
4-Bromo-L-tryptophan
Overview
Description
4-Bromo-L-tryptophan is a brominated derivative of the amino acid tryptophan. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated tryptophan derivatives and their relevance in biological systems and synthetic chemistry. For instance, L-6-bromotryptophan has been identified in peptides from marine cone snails and is involved in a novel post-translational modification . Other derivatives, such as 5- and 7-bromotryptophan, have been synthesized and studied for their potential in peptide chemistry and bioactivity .
Synthesis Analysis
The synthesis of brominated tryptophan derivatives is a topic of interest in the field of peptide chemistry. The papers describe various methods for synthesizing these compounds. For example, L-6-bromotryptophan was synthesized and its structure confirmed through co-elution and enzymatic hydrolysis experiments . Another study reports the synthesis of 5,6-dibromo-tryptophan derivatives starting from 6-Br-isatin, followed by selective bromination, reduction, and alkylation steps . Additionally, the synthesis of 5- and 7-bromo-L-tryptophan through Fischer cyclisation is detailed, demonstrating the utility of these compounds in creating potent corticotrophin analogues .
Molecular Structure Analysis
The molecular structure of brominated tryptophan derivatives is crucial for their biological activity and interaction with enzymes. The stereochemistry of these compounds is often determined using techniques such as proton nuclear magnetic resonance. For instance, the Z-configuration of the dehydro product of L-tryptophan 2′,3′-oxidase was determined in one study . The precise structure and stereochemistry of L-6-bromotryptophan were also determined, confirming its identity .
Chemical Reactions Analysis
The chemical reactivity of brominated tryptophan derivatives is influenced by their molecular structure. L-Tryptophan 2′,3′-oxidase from Chromobacterium violaceum catalyzes the formation of a double bond in the tryptophan side chain, provided the substrate has an L-enantiomeric configuration and an unmodified indole nucleus . This specificity highlights the importance of the indole nucleus in the chemical reactions of tryptophan derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated tryptophan derivatives are essential for their application in peptide synthesis and biological studies. The enzymatic synthesis of α,β-dehydrotryptophanyl peptides without side product formation indicates the stability and reactivity of the tryptophan residue in peptide chains . The successful optical resolution of racemic mixtures to obtain optically pure forms of brominated tryptophan derivatives further underscores the importance of these compounds' physical and chemical properties in synthetic applications .
Scientific Research Applications
Tryptophan Metabolism and Pharmacological Targeting
- Overview of L-Tryptophan Metabolism : L-Tryptophan, which includes derivatives like 4-Bromo-L-tryptophan, is essential for protein synthesis and undergoes extensive metabolism resulting in various bioactive molecules. These molecules act in different organs through distinct mechanisms, making enzymes involved in L-tryptophan metabolism, metabolites, or their receptors potential therapeutic targets. Research in this area is dynamic due to the links between disruptions in L-tryptophan metabolism and various neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).
Nutritional and Health Benefits
- Tryptophan as a Plant-Derived Amino Acid : After consumption, tryptophan is metabolically transformed into bioactive metabolites including serotonin, melatonin, kynurenine, and niacin. The nutritional significance of L-tryptophan, including its isomer D-tryptophan, is highlighted in its fortified use in infant foods and corn tortillas. Its role in various human diseases like autism, cardiovascular disease, depression, and multiple sclerosis, and its potential in the diagnosis of conditions such as cataracts and renal cell carcinoma, underscores its broad applicability in health and nutrition (Friedman, 2018).
Bioengineering and Fermentation Processes
- L-Tryptophan Production in Escherichia coli : Studies demonstrate efficient production methods of L-tryptophan (and its derivatives) in Escherichia coli. These methods involve metabolic engineering approaches like inactivating negative regulation factors, improving precursor levels, and overexpressing rate-limiting enzymes. The advancements in metabolic engineering and fermentation processes are crucial for sustainable and cost-effective production of L-tryptophan for various applications (Liu et al., 2019).
Biocatalytic and Chemocatalytic Synthesis
- Modular Synthesis of Tryptophan Derivatives : Research shows the combination of biocatalytic halogenation of L-tryptophan with chemocatalytic reactions, leading to the synthesis of various aryl-substituted tryptophan derivatives, including this compound. This synthesis involves a one-pot reaction with immobilized halogenases, facilitating the creation of compounds useful in peptide or peptidomimetic synthesis (Frese et al., 2016).
Fermentative Bromination Processes
- Bromination in Corynebacterium glutamicum : The study of fermentative bromination, specifically in Corynebacterium glutamicum, highlights the potential of brominated compounds like 7-bromo-L-tryptophan in various industrial applications. This process utilizes an L-tryptophan producing strain for halogenation and is based on glucose, ammonium, and sodium bromide, paving the way for large-scale production of brominated tryptophan compounds (Veldmann et al., 2019).
Future Directions
The future directions of 4-Bromo-L-tryptophan research could involve expanding its applications in industrial biomanufacturing . Additionally, the directed evolution of a synthetic phylogeny of programmable Trp repressors could lead to the identification of new variants that are responsive to halogenated tryptophan analogs .
Mechanism of Action
Target of Action
4-Bromo-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is known to be involved in the formation of peptides that show important biological activities . These peptides, containing brominated tryptophan analogs, are ideally fit to target cell membranes .
Mode of Action
The presence of brominated tryptophan analogs in these peptides may provide structural stability that could prevent degradation due to the steric effect caused by the bromine atom . This structural stability allows these peptides to interact effectively with their targets, such as cell membranes .
Biochemical Pathways
This compound is a part of the tryptophan metabolic pathway . It is mainly degraded through two parallel pathways, which are the 5-hydroxytryptamine (5-HT) pathway and the kynurenine pathway .
Pharmacokinetics
It is known that the physicochemical properties of tryptophan metabolites can make the analytical process challenging . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound could be complex and may significantly impact its bioavailability.
Result of Action
The peptides containing brominated tryptophan analogs show important biological activities that can be used for chemical defenses . Some peptides cause excitatory activities while others bind to nervous system receptors. The rest show antimicrobial, insecticidal, hemolytic, and cytotoxic activities .
properties
IUPAC Name |
(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIVYVSESEHFZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431893 | |
Record name | 4-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52448-16-5 | |
Record name | 4-Bromo-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52448-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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